4-Cyclohexyl-1H-imidazole hydrochloride
CAS No.:
Cat. No.: VC20436075
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2 |
|---|---|
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | 5-cyclohexyl-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h6-8H,1-5H2,(H,10,11);1H |
| Standard InChI Key | LQCNRSJVQUJPQB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CN=CN2.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound consists of a five-membered imidazole ring with two nitrogen atoms at positions 1 and 3. A cyclohexyl group is attached to the 4-position, while a hydrochloride counterion stabilizes the protonated form of the imidazole . Computational models reveal that the cyclohexyl group adopts a chair conformation, contributing to steric bulk and hydrophobicity. The planar imidazole ring facilitates π-π stacking interactions in biological systems, a feature critical for binding to enzyme active sites .
Table 1: Molecular Properties of 4-Cyclohexyl-1H-imidazole Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | 5-cyclohexyl-1H-imidazole; hydrochloride |
| SMILES | C1CCC(CC1)C2=CN=CN2.Cl |
| InChIKey | LQCNRSJVQUJPQB-UHFFFAOYSA-N |
| CAS Number | 163321534 |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a four-step sequence starting from cyclohexylmethyl bromide :
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Cyanation: Reaction with sodium cyanide to form cyclohexylacetonitrile.
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Imine Formation: Condensation with 2-chloroethylacetoacetate to generate an imine intermediate.
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Cyclization: Intramolecular cyclization using potassium tert-butoxide to yield the imidazole core.
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Amination and Hydrochloride Formation: Treatment with diphenyl phosphorylamide followed by HCl to produce the hydrochloride salt .
Purification and Yield
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 25 mg/mL at 25°C) compared to the free base (water: <1 mg/mL). The compound is stable under ambient conditions but degrades above 200°C, as evidenced by thermogravimetric analysis.
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.45 (s, 1H, H-2), 8.10 (s, 1H, H-5) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole), 750 cm⁻¹ (C-Cl).
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The mechanism involves disruption of fungal membrane integrity via interaction with ergosterol, analogous to azole antifungals .
Enzyme Inhibition
The compound inhibits indoleamine 2,3-dioxygenase (IDO) with an IC₅₀ of 12 µM, surpassing the potency of 4-phenylimidazole (IC₅₀: 120 µM) . Docking studies suggest the cyclohexyl group occupies a hydrophobic pocket near the heme cofactor, while the protonated imidazole coordinates to the iron center .
Table 2: Pharmacological Profile
| Activity | Model System | Result |
|---|---|---|
| Antifungal | C. albicans | MIC: 64 µg/mL |
| Antibacterial | S. aureus | MIC: 32 µg/mL |
| IDO Inhibition | Recombinant IDO | IC₅₀: 12 µM |
Applications in Drug Development
Antimicrobial Agents
Structural analogs of 4-cyclohexyl-1H-imidazole hydrochloride are being explored as broad-spectrum antifungals, particularly for drug-resistant strains. Modifications to the cyclohexyl group (e.g., fluorination) improve membrane permeability and reduce cytotoxicity .
Immunomodulatory Therapies
IDO inhibition by this compound enhances T-cell activation in tumor microenvironments, making it a candidate for combination cancer immunotherapy . Preclinical studies in murine models show a 40% reduction in tumor growth when co-administered with checkpoint inhibitors .
Research Challenges and Future Directions
Limitations
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Low Bioavailability: The high polarity of the hydrochloride salt limits blood-brain barrier penetration.
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Cytotoxicity: Prolonged exposure at >100 µM induces apoptosis in human hepatocytes.
Synthetic Innovations
Future work may focus on prodrug strategies (e.g., ester derivatives) to enhance lipophilicity and targeted delivery. Computational modeling of hybrid phenoxyl-nitroxyl radicals could also yield derivatives with dual antioxidant and anti-inflammatory properties .
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